フルトリマゾール

概要

説明

フルトリマゾールは、皮膚の表在性真菌症の局所治療に用いられる広域スペクトルの抗真菌薬です。 イミダゾール誘導体であり、その抗真菌活性は、in vivo および in vitro の両方で、クロトリマゾールと同等か、ビフォナゾールよりも高いことが示されています .

2. 製法

合成経路および反応条件: フルトリマゾールは、2-フルオロベンジルクロリドと4-フルオロベンジルアミンを反応させてビスベンジル中間体を作成する多段階プロセスで合成できます。 この中間体を次に、塩基性条件下でイミダゾールと反応させると、フルトリマゾールが生成されます .

工業生産方法: 工業的な設定では、フルトリマゾールは通常、準乳化溶媒拡散法を使用して製造されます。これには、Eudragit RS 100 などのポリマーで、フルトリマゾールを含んだマイクロスポンジを形成することが含まれます。 これらのマイクロスポンジは、次に局所適用用のゲルに製剤化されます .

3. 化学反応の分析

反応の種類: フルトリマゾールは、イミダゾール環とフッ素化芳香族環の存在により、主に置換反応を起こします。特定の条件下では、酸化反応および還元反応にも参加することができます。

一般的な試薬と条件:

置換反応: 一般的に、穏和から中等度の条件下で求核試薬または求電子試薬が含まれます。

酸化反応: 過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して実行できます。

還元反応: 多くの場合、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が含まれます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、フルトリマゾールの酸化は、ヒドロキシル化誘導体の形成につながる可能性があります .

4. 科学研究での応用

フルトリマゾールは、科学研究において幅広い用途があります。

化学: イミダゾール誘導体の合成と反応性を研究するためのモデル化合物として使用されます。

生物学: 抗真菌特性とその真菌細胞膜への影響について調査されています。

科学的研究の応用

Flutrimazole has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the synthesis and reactivity of imidazole derivatives.

Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.

Industry: Formulated into creams and gels for topical application to treat fungal infections.

作用機序

フルトリマゾールは、真菌細胞膜の重要な構成要素であるエルゴステロールの合成を阻害することで、その抗真菌効果を発揮します。 ラノステロール14α-脱メチラーゼ酵素の活性を阻害し、有毒なステロール中間体の蓄積を引き起こし、最終的に細胞死をもたらします .

類似の化合物:

クロトリマゾール: 抗真菌活性が類似した別のイミダゾール誘導体です。

ビフォナゾール: 作用機序が異なる広域スペクトルの抗真菌剤です。

ケトコナゾール: 抗真菌特性と抗炎症特性の両方を持つイミダゾール抗真菌薬.

フルトリマゾールのユニークさ: フルトリマゾールは、抗真菌特性と抗炎症特性を兼ね備えているという点でユニークであり、炎症成分を伴う真菌感染症の治療に有利です。 真菌の増殖を抑制し、炎症を軽減する効果は、他のいくつかの抗真菌剤よりも優れていることが示されています .

生化学分析

Biochemical Properties

Flutrimazole’s antifungal activity has been demonstrated in both in vivo and in vitro studies . It interferes with the synthesis of ergosterol, a crucial component of fungal cell membranes, by inhibiting the activity of the enzyme lanosterol 14 α-demethylase . This interaction disrupts the cell membrane structure and function, leading to the death of the fungal cells .

Cellular Effects

Flutrimazole’s primary cellular effect is the disruption of fungal cell membrane integrity . By inhibiting the synthesis of ergosterol, Flutrimazole causes an increase in cellular permeability, leading to leakage of essential cellular components . This results in the inhibition of fungal cell growth and replication .

Molecular Mechanism

Flutrimazole exerts its effects at the molecular level by binding to the enzyme lanosterol 14 α-demethylase . This enzyme is involved in the biosynthesis of ergosterol . By inhibiting this enzyme, Flutrimazole prevents the conversion of lanosterol to ergosterol, disrupting the production of an essential component of the fungal cell membrane .

Subcellular Localization

Given its mechanism of action, Flutrimazole is likely to be localized to the cell membrane of fungal cells, where it disrupts the synthesis of ergosterol .

準備方法

Synthetic Routes and Reaction Conditions: Flutrimazole can be synthesized through a multi-step process involving the reaction of 2-fluorobenzyl chloride with 4-fluorobenzylamine to form a bis-benzyl intermediate. This intermediate is then reacted with imidazole under basic conditions to yield flutrimazole .

Industrial Production Methods: In industrial settings, flutrimazole is often produced using a quasi-emulsion solvent diffusion method. This involves the formation of microsponges containing flutrimazole with polymers like Eudragit RS 100. The microsponges are then formulated into gels for topical application .

化学反応の分析

Types of Reactions: Flutrimazole primarily undergoes substitution reactions due to the presence of the imidazole ring and the fluorinated aromatic rings. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of flutrimazole can lead to the formation of hydroxylated derivatives .

類似化合物との比較

Clotrimazole: Another imidazole derivative with similar antifungal activity.

Bifonazole: A broad-spectrum antifungal agent with a different mechanism of action.

Ketoconazole: An imidazole antifungal with both antifungal and anti-inflammatory properties.

Uniqueness of Flutrimazole: Flutrimazole is unique in its dual antifungal and anti-inflammatory properties, making it advantageous for treating fungal infections with an inflammatory component. Its efficacy in inhibiting fungal growth and reducing inflammation has been demonstrated to be superior to some other antifungal agents .

特性

IUPAC Name |

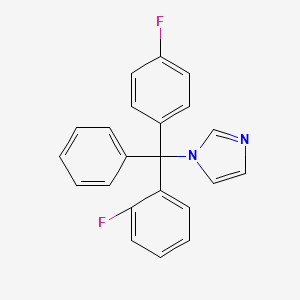

1-[(2-fluorophenyl)-(4-fluorophenyl)-phenylmethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N2/c23-19-12-10-18(11-13-19)22(26-15-14-25-16-26,17-6-2-1-3-7-17)20-8-4-5-9-21(20)24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMWCHQXCUNUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869622 | |

| Record name | Flutrimazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119006-77-8 | |

| Record name | Flutrimazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119006-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutrimazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119006778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutrimazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13425 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flutrimazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-fluorophenyl)-(4-fluorophenyl)-phenylmethyl]imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTRIMAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776S0UP252 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。